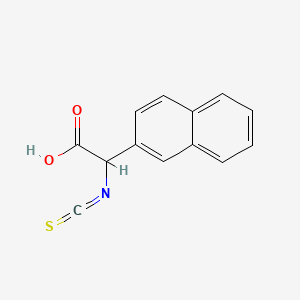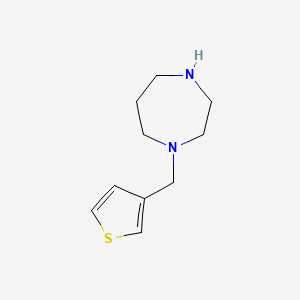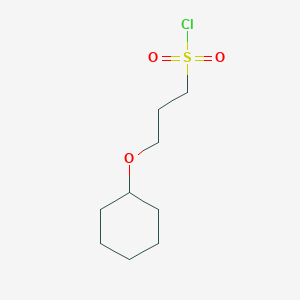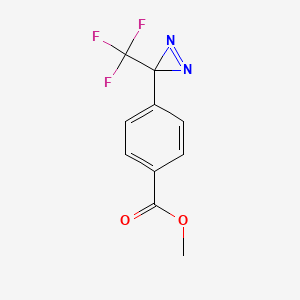
2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid is an organic compound that features both an isothiocyanate group and a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid typically involves the reaction of 2-(naphthalen-2-yl)acetic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 2-(naphthalen-2-yl)acetic acid
Reagent: Thiophosgene (CSCl2)
Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: The double bond in the isothiocyanate group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a suitable solvent.
Major Products
Thiourea Derivatives: Formed from the reaction with amines
Thiocarbamates: Formed from the reaction with alcohols
Wissenschaftliche Forschungsanwendungen
2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The naphthalene ring may also contribute to the compound’s overall bioactivity by interacting with hydrophobic regions of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Naphthalen-2-yloxy)acetic acid
- 2-(Naphthalen-2-yl)acetic acid
- 2-(Naphthalen-1-yl)acetic acid
Uniqueness
2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid is unique due to the presence of both the isothiocyanate group and the naphthalene ring. This combination imparts distinct chemical reactivity and potential bioactivity, setting it apart from other similar compounds that may lack one of these functional groups.
Eigenschaften
Molekularformel |
C13H9NO2S |
|---|---|
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
2-isothiocyanato-2-naphthalen-2-ylacetic acid |
InChI |
InChI=1S/C13H9NO2S/c15-13(16)12(14-8-17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,(H,15,16) |
InChI-Schlüssel |
BITWRBMJTRZSSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)
